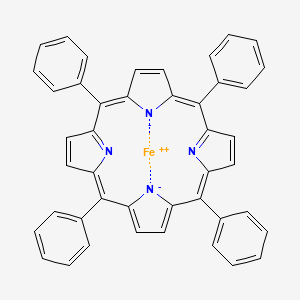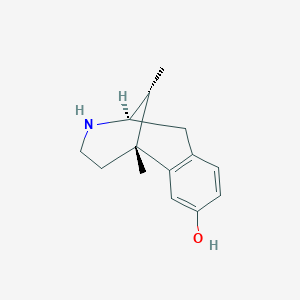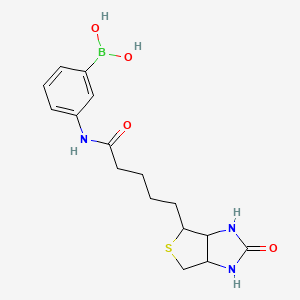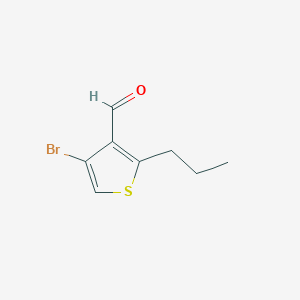![molecular formula C9H13NOS B3245188 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol CAS No. 166818-83-3](/img/structure/B3245188.png)
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol
Descripción general
Descripción
“2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C9H13NOS. It has a molecular weight of 183.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature and is in oil form . Unfortunately, the boiling point and other physical and chemical properties are not specified .Aplicaciones Científicas De Investigación
Novel Ring Synthesis
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol derivatives have been used in novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis. This involves reductive cyclization of sulfanyl compounds, leading to derivatives like 6-amino-5H-pyrrolo[1,2-a][3.1.6]benzothiadiazocine-7-oxide (Kimbaris et al., 2004).
Synthesis of Amino Acid Derivatives
This compound is involved in synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives have applications as building blocks in pharmaceuticals with potent biological activity (Kantam et al., 2010).
Crystal Structure Studies
4-Methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, a related compound, has been studied for its crystal structure, contributing to the understanding of molecular conformations and interactions (Ramli et al., 2015).
Antiulcer Agent Development
2-{[(4-Methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and evaluated for antiulcer potential, including mode of action and inhibition of H+/K+ ATPase activity (Sahoo & Subudhi, 2014).
Reactions with N,N-Binucleophilic Agents
Studies on reactions with N,N-binucleophilic agents have expanded the scope of compounds derived from this compound. This has led to various derivatives, including 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one (Kosolapova et al., 2013).
Synthesis of Pyrazole Derivatives
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized using reactions of bis(alkylsulfanyl)methylidene malononitriles with phenylhydrazine, indicating applications in chemical synthesis (Lipin et al., 2020).
Aminolysis of Epoxides
Beta-Amino alcohols N-2'-pyridylmethyl substituted 3 were prepared using aminolysis of 1,2-epoxides by 2-picolylamine, catalyzed by Al(OTf)(3). This is a key step in synthesizing new classes of ionic liquids (Fringuelli et al., 2004).
Antibacterial and Antioxidant Activities
2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone was synthesized and characterized for antibacterial and antioxidant activities, demonstrating biological applications (Sarac, 2020).
Anti-Helicobacter pylori Agents
Compounds derived from this compound have shown potential as anti-Helicobacter pylori agents, indicating their utility in developing new antimicrobial drugs (Carcanague et al., 2002).
Inhibition of Mild Steel Corrosion
Compounds like 2-{[(2-sulfanylphenyl)imino]methyl}]phenol, derived from similar structures, have been studied for their inhibitory effect on corrosion of mild steel, indicating applications in materials science (Behpour et al., 2008).
Synthesis of Bisquinolines
Bis(2-aryl-4-arylquinolin-3-yl)sulfanes and related compounds were synthesized by double Friedlander reaction, showing the versatility of these compounds in complex organic syntheses (Paul et al., 2011).
Propiedades
IUPAC Name |
2-(4-amino-3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJPFYZGAJBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)


![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)

![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)




![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)

